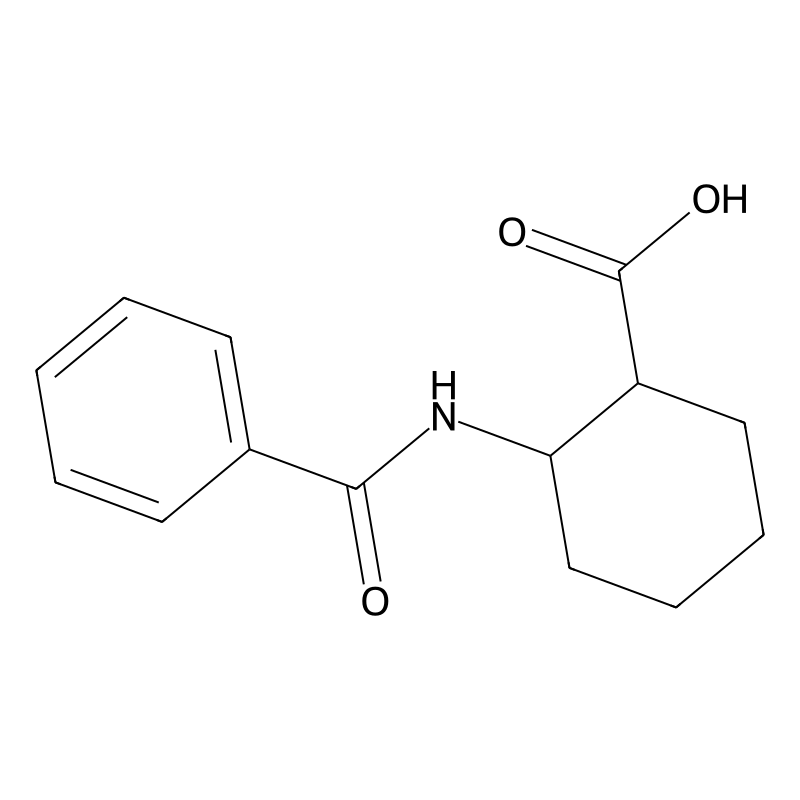

(+)-cis-2-Benzamidocyclohexanecarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(+)-cis-2-Benzamidocyclohexanecarboxylic acid, also known as (1S,2R)-(+)-2-benzamido-cyclohexanecarboxylic acid, is a chiral compound with the molecular formula and a molar mass of approximately 247.29 g/mol. This compound features a cyclohexane ring substituted with both a benzamide and a carboxylic acid functional group, which contributes to its unique chemical properties and biological activities. The compound is characterized by its melting point range of 205-209 °C and is typically stored under controlled conditions to maintain its stability .

Organic Chemistry:

(+) -cis-2-BAC is a chiral molecule, meaning it has a non-superimposable mirror image. Scientists can study its chemical properties and reactivity to gain a better understanding of chiral molecules in general. This research can contribute to the development of new drugs or materials with specific properties.PubChem, (+)-cis-2-Benzamidocyclohexanecarboxylic acid: )

Medicinal Chemistry:

(+) -cis-2-BAC can be used as a building block or starting material for the synthesis of more complex molecules with potential medicinal applications. Researchers can modify the structure of (+)-cis-2-BAC to create new compounds and study their biological properties.ScienceDirect, Chirality and Bioactivity:

- Oxidation: The compound can be oxidized to yield different products, such as carboxylic acids or ketones, depending on the reagents used. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the compound into derivatives with different functional groups, utilizing reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often involving halogens or nucleophiles as reagents .

Research indicates that (+)-cis-2-benzamidocyclohexanecarboxylic acid exhibits significant biological activity. It has been studied for its potential therapeutic effects, particularly in the context of drug development. The compound's ability to interact with various biological targets makes it a candidate for further investigation in pharmacology and medicinal chemistry .

The synthesis of (+)-cis-2-benzamidocyclohexanecarboxylic acid can be accomplished through several methods:

- Direct Synthesis: One common method involves the reaction of benzamide with cyclohexanecarboxylic acid under controlled conditions, often requiring catalysts and specific temperature settings to achieve the desired stereochemistry.

- Chiral Resolution: Another approach includes chiral resolution techniques to isolate the desired enantiomer from racemic mixtures, enhancing the compound's utility in biological applications .

(+)-cis-2-benzamidocyclohexanecarboxylic acid has diverse applications across various fields:

- Medicinal Chemistry: It serves as a building block for synthesizing complex organic molecules and potential pharmaceuticals.

- Biological Research: The compound is investigated for its interactions with biomolecules and pathways, contributing to the understanding of its biological roles.

- Industrial

Studies on (+)-cis-2-benzamidocyclohexanecarboxylic acid have focused on its interactions with enzymes and receptors. These investigations aim to elucidate the mechanisms through which the compound exerts its biological effects. Understanding these interactions is crucial for developing new therapeutic agents and optimizing existing ones .

Several compounds share structural similarities with (+)-cis-2-benzamidocyclohexanecarboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cyclohexanecarboxylic acid | Simple carboxylic acid structure without amide group | Lacks the benzamide functionality |

| Benzilic acid | Contains a hydroxyl group instead of an amide | Different reactivity due to the presence of hydroxyl |

| 2-Benzamidocyclohexanecarboxylic acid | Similar backbone but with variations in functional groups | Different stereochemistry affecting activity |

Uniqueness

The uniqueness of (+)-cis-2-benzamidocyclohexanecarboxylic acid lies in its specific arrangement of functional groups, particularly its chiral centers that influence both its chemical reactivity and biological activity. This distinct configuration allows it to participate in a wide range of